molecular formula C6H11NO3 B15072566 Methyl 4-hydroxypyrrolidine-3-carboxylate

Methyl 4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B15072566
M. Wt: 145.16 g/mol
InChI Key: HBMQZGBGMKXGBN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the molecular formula C6H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxypyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyproline with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-hydroxypyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl 4-hydroxypyrrolidine-3-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3

InChI Key

HBMQZGBGMKXGBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1O

Origin of Product

United States

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